molecular formula C7H3Cl2NO3S B6306944 2,5-Dichlorobenzenesulfonyl isocyanate CAS No. 7019-16-1

2,5-Dichlorobenzenesulfonyl isocyanate

Cat. No.: B6306944
CAS No.: 7019-16-1
M. Wt: 252.07 g/mol
InChI Key: LYDQIFZADSUDGM-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonyl isocyanate is a chemical compound with the molecular formula C7H3Cl2NO3S and a molecular weight of 252.07 g/mol. It is characterized by the presence of two chlorine atoms, a sulfonyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfonyl isocyanate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are thermally decomposed to form the isocyanate . The choice of catalyst and reaction conditions is crucial to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.

    Polymerization Reactions: It can be used in the synthesis of polyurethanes by reacting with polyols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Solvents: Dichloromethane, toluene, and other organic solvents.

    Catalysts: Metal catalysts such as zinc or composite catalysts for non-phosgene methods.

Major Products:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

2,5-Dichlorobenzenesulfonyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polyurethanes, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical transformations, such as the formation of ureas and carbamates. The molecular targets include nucleophilic sites on biomolecules or synthetic intermediates, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride
  • 3,4-Dichlorobenzenesulfonyl chloride
  • Benzenesulfonyl chloride

Comparison: 2,5-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate functional groups, which confer distinct reactivity compared to other sulfonyl chlorides. The position of the chlorine atoms on the benzene ring also influences its chemical behavior and reactivity .

Properties

IUPAC Name

2,5-dichloro-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQIFZADSUDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512123
Record name 2,5-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-16-1
Record name 2,5-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 452 g of 2,5-dichlorobenzene sulfonamide, 260 g of cyclohexylisocyanate and 10.0 g of "Dabco" (1,4-diazabicyclo[2,2,2]octane) in 2000 ml chlorobenzene was heated for one hour to reflux in a flask fitted with a water condenser and dry-ice condenser in series, a stirrer and a thermometer. Phosgene was then added into the vapor space of the flask at such a rate that the temperature of the reaction mass was maintained at 123°-125° C. due to refluxing phosgene. During 3 hours of operation a total of 260 g of phosgene was added. The dry-ice condenser was then removed and the reaction mass refluxed to drive off excess phosgene until the temperature reached 134° C. After cooling to room temperature and filtration, the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure. The resulting residue was then distilled at lower pressure. Obtained were 378 g (75% yield) of 2,5-dichlorobenzenesulfonylisocyanate (B.P. 105° C./0.35 mm).
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